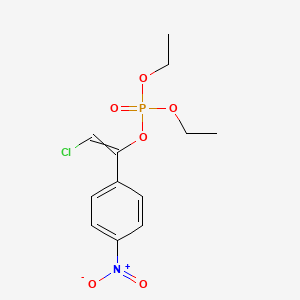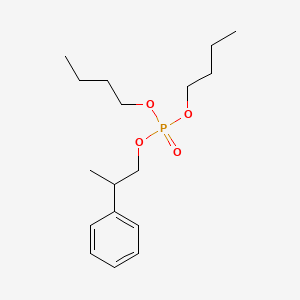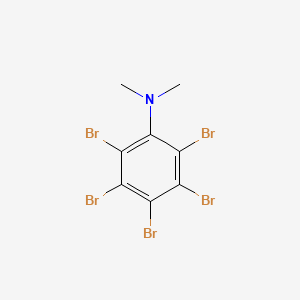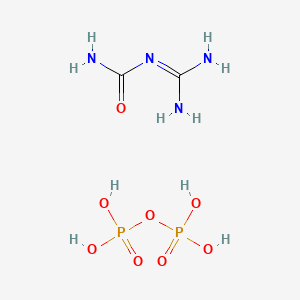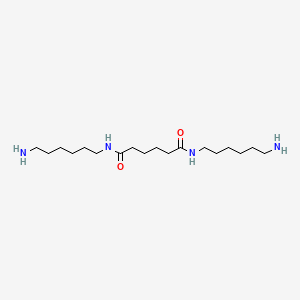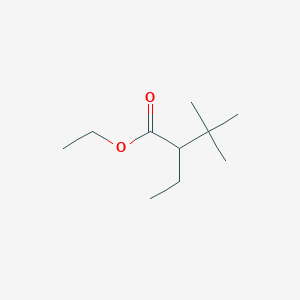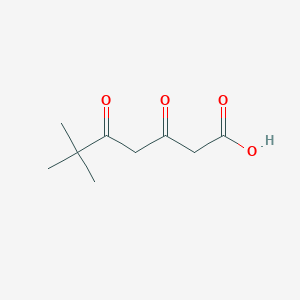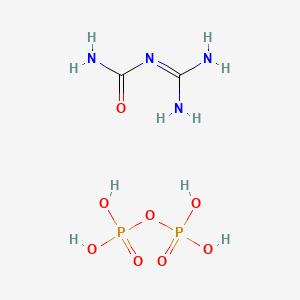![molecular formula C11H15AsClNO4S B14489337 (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid CAS No. 64157-88-6](/img/structure/B14489337.png)
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid is an organoarsenic compound with the molecular formula C11H15AsClNO4S. This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with a propanamido group containing a 2-chloroethylsulfanyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propanamido Intermediate: The reaction begins with the formation of the propanamido intermediate by reacting 3-mercaptopropanoic acid with 2-chloroethylamine under controlled conditions.
Attachment to Phenyl Ring: The intermediate is then attached to a phenyl ring through an amide bond formation reaction.
Introduction of Arsonic Acid Group: Finally, the arsonic acid group is introduced to the phenyl ring using appropriate arsenic-containing reagents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are used to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Arsine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the arsonic acid group can interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Arsanilic Acid: Similar structure but lacks the chloroethylsulfanyl group.
Roxarsone: Contains a nitro group instead of the chloroethylsulfanyl group.
Nitarsone: Contains a nitro group and is used as an antimicrobial agent.
Uniqueness
(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds .
Properties
CAS No. |
64157-88-6 |
|---|---|
Molecular Formula |
C11H15AsClNO4S |
Molecular Weight |
367.68 g/mol |
IUPAC Name |
[4-[3-(2-chloroethylsulfanyl)propanoylamino]phenyl]arsonic acid |
InChI |
InChI=1S/C11H15AsClNO4S/c13-6-8-19-7-5-11(15)14-10-3-1-9(2-4-10)12(16,17)18/h1-4H,5-8H2,(H,14,15)(H2,16,17,18) |
InChI Key |
KCJQSKCZGYVJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSCCCl)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


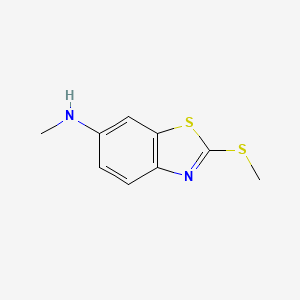

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
